molecular formula C16H15ClN2O B3054501 2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine CAS No. 60772-73-8

2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine

Cat. No.: B3054501
CAS No.: 60772-73-8
M. Wt: 286.75 g/mol
InChI Key: WVOSXIAOHUCASJ-UHFFFAOYSA-N
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Description

2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that features an oxazolo[4,5-b]pyridine core with a tert-butyl and a chlorine substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-pivaloylaminopyridine with tert-butylamine in the presence of a base such as cesium carbonate under microwave-assisted conditions . This method provides a high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or oxygen atoms in the oxazole ring.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and polymer science.

    Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to proteins and enzymes. This binding can modulate the activity of these biological molecules, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridine Derivatives: These compounds share a similar bicyclic structure but contain sulfur instead of oxygen.

    Oxazolopyridine Derivatives: Compounds with different substituents on the oxazole and pyridine rings.

Uniqueness

2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(5-tert-butyl-2-chlorophenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-16(2,3)10-6-7-12(17)11(9-10)15-19-14-13(20-15)5-4-8-18-14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOSXIAOHUCASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Cl)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577240
Record name 2-(5-tert-Butyl-2-chlorophenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60772-73-8
Record name 2-[2-Chloro-5-(1,1-dimethylethyl)phenyl]oxazolo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60772-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-tert-Butyl-2-chlorophenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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